molecular formula C7H6N4O2 B085989 1-Methyl-7-nitrobenzotriazole CAS No. 14209-07-5

1-Methyl-7-nitrobenzotriazole

Cat. No. B085989
CAS RN: 14209-07-5
M. Wt: 178.15 g/mol
InChI Key: XCAKJJBLSHSJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-7-nitrobenzotriazole (MNBT) is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology. It is a potent inhibitor of cyclic nucleotide-dependent protein kinases (PKA, PKG, and PKC), which are key regulators of various cellular processes. MNBT has been used extensively in scientific research to investigate the role of cyclic nucleotide-dependent protein kinases in various physiological and pathological conditions.

Mechanism Of Action

1-Methyl-7-nitrobenzotriazole acts as a competitive inhibitor of cyclic nucleotide-dependent protein kinases by binding to the ATP binding site of the enzymes. This prevents the enzymes from phosphorylating their target proteins, thereby inhibiting their activity.

Biochemical And Physiological Effects

1-Methyl-7-nitrobenzotriazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of PKA, PKG, and PKC. 1-Methyl-7-nitrobenzotriazole has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting the activity of PKA. Additionally, 1-Methyl-7-nitrobenzotriazole has been shown to have neuroprotective effects by inhibiting the activity of PKA and PKG.

Advantages And Limitations For Lab Experiments

1-Methyl-7-nitrobenzotriazole has several advantages as a research tool. It is a potent and selective inhibitor of cyclic nucleotide-dependent protein kinases, making it an excellent tool for investigating the role of these enzymes in various cellular processes. However, 1-Methyl-7-nitrobenzotriazole is not without limitations. It has poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research involving 1-Methyl-7-nitrobenzotriazole. One area of research is the investigation of the role of cyclic nucleotide-dependent protein kinases in the regulation of immune cell function. 1-Methyl-7-nitrobenzotriazole has been shown to inhibit the activity of PKA and PKC in immune cells, and research in this area could lead to the development of new treatments for autoimmune diseases. Another area of research is the development of new 1-Methyl-7-nitrobenzotriazole analogs with improved solubility and potency. These analogs could be used to investigate the role of cyclic nucleotide-dependent protein kinases in a wider range of experimental settings.

Synthesis Methods

The synthesis of 1-Methyl-7-nitrobenzotriazole involves the reaction of 7-nitrobenzotriazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields 1-Methyl-7-nitrobenzotriazole as a yellow crystalline solid.

Scientific Research Applications

1-Methyl-7-nitrobenzotriazole has been used in numerous scientific studies to investigate the role of cyclic nucleotide-dependent protein kinases in various physiological and pathological conditions. It has been shown to inhibit the activity of PKA, PKG, and PKC, which are involved in the regulation of various cellular processes such as metabolism, cell proliferation, and apoptosis.

properties

CAS RN

14209-07-5

Product Name

1-Methyl-7-nitrobenzotriazole

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-methyl-7-nitrobenzotriazole

InChI

InChI=1S/C7H6N4O2/c1-10-7-5(8-9-10)3-2-4-6(7)11(12)13/h2-4H,1H3

InChI Key

XCAKJJBLSHSJNZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])N=N1

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])N=N1

synonyms

1-Methyl-7-nitro-1H-benzotriazole

Origin of Product

United States

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